(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of pyridin-2-ylmethanol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce different amine derivatives .
Scientific Research Applications
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with other molecules . These properties make it a valuable compound in the design of new drugs and materials.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities with (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine and are studied for their biological activities.
N-(2-SF5-Ethyl)amides: These compounds contain a pentafluorosulfanyl group, which imparts unique properties similar to the trifluoroethyl group.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and a trifluoroethylamine group. This combination of structural features imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(pyridin-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCQJSCOVJLKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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